

Spectroscopic and Synthetic Overview of 1-Tosyl-1H-Pyrazoles

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Compound of Interest

Compound Name: 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Cat. No.: B3179841

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Absence of specific data for **3-Methyl-1-tosyl-1H-pyrazol-5-amine** and analysis of a representative analogue.

Extensive searches for spectroscopic data for the specific compound **3-Methyl-1-tosyl-1H-pyrazol-5-amine** did not yield any direct experimental results. This suggests that while the compound is noted as a potential drug intermediate, its detailed characterization may not be readily available in the public domain.

To provide relevant information for researchers, scientists, and drug development professionals, this guide presents a detailed analysis of a closely related and well-characterized compound: 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole. This analogue, which features a tosyl group on the pyrazole ring, serves as a valuable reference for understanding the spectroscopic characteristics and synthetic approaches applicable to this class of molecules. The primary structural differences from the target compound are the presence of a phenyl group at position 5 (instead of an amine) and a p-tolyl group at position 3 (instead of a methyl group).

Spectroscopic Data for 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole

The following tables summarize the quantitative spectroscopic data for 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole.^[1]

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.75	d	8.1	2H (aromatic)
7.63	d	8.4	2H (aromatic)
7.50–7.43	m	-	5H (aromatic)
7.23–7.19	m	-	4H (aromatic)
6.59	s	-	1H (pyrazole ring)
2.38	s	-	3H (methyl)
2.37	s	-	3H (methyl)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
155.34	Quaternary Carbon (Pyrazole Ring)
149.48	Quaternary Carbon (Pyrazole Ring)
145.22	Quaternary Carbon (Aromatic)
139.36	Quaternary Carbon (Aromatic)
134.93	Quaternary Carbon (Aromatic)
130.00	Aromatic CH
129.70	Aromatic CH
129.60	Aromatic CH
129.42	Aromatic CH
129.40	Aromatic CH
128.56	Aromatic CH
128.02	Aromatic CH
127.80	Aromatic CH
126.38	Aromatic CH
109.53	CH (Pyrazole Ring)
21.67	Methyl Carbon
21.40	Methyl Carbon

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+H] ⁺	389.1318	389.1310

Experimental Protocols

The following are generalized experimental protocols relevant to the synthesis and characterization of 1-tosyl-1H-pyrazoles, based on published methods.[1]

General Synthesis of 1-Tosyl-1H-pyrazoles

A common method for the synthesis of 1-tosyl-1H-pyrazoles involves the reaction of a suitable pyrazole precursor with tosyl chloride in the presence of a base. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, often using column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

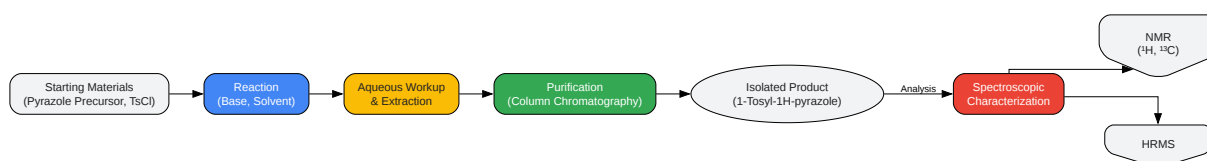
^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform- d (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a substituted 1-tosyl-1H-pyrazole.



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References

- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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